molecular formula C9H14Cl2N2 B1398694 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride CAS No. 1986456-03-4

1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride

Cat. No.: B1398694
CAS No.: 1986456-03-4
M. Wt: 221.12 g/mol
InChI Key: NWHBWMNUHVQLBP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride is a chemical compound with the CAS Number: 1986456-03-4 . It has a molecular weight of 221.13 and its IUPAC name is 1,2,3,4-tetrahydro-6-isoquinolinamine dihydrochloride .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been described in various studies . For instance, one method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . Another method involves a two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2.2ClH/c10-9-2-1-8-6-11-4-3-7 (8)5-9;;/h1-2,5,11H,3-4,6,10H2;2*1H . The molecular formula is C9H12N2 .


Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 148.20 g/mol, a topological polar surface area of 38 Ų, and zero rotatable bonds . The compound is also characterized by two hydrogen bond donor counts and two hydrogen bond acceptor counts .

Scientific Research Applications

Endogenous Amines and Parkinsonism

1,2,3,4-Tetrahydroisoquinoline and its derivatives have been identified as novel endogenous amines in the brain, with implications in Parkinson's disease. Studies have found these compounds in rat and human brains, suggesting their role in inducing parkinsonism. Elevated levels of these amines were observed in the cerebrospinal fluid of Parkinson's patients, indicating a potential link to the disease's etiology (Kohno, Ohta, & Hirobe, 1986); (Kotake, Tasaki, Makino, Ohta, & Hirobe, 1995).

Chemical Transformations and Synthesis

The compound is significant in the field of organic chemistry for redox-neutral annulations and dual C–H bond functionalization. Its reactions with various aldehydes and ketones have been studied for creating diverse chemical structures, vital for synthesizing pharmaceutical drugs and natural compounds (Zhu & Seidel, 2017); (Paul, Chandak, Ma, & Seidel, 2020).

Neuroprotection and Therapeutic Potential

In neurology, some derivatives of 1,2,3,4-tetrahydroisoquinoline exhibit neuroprotective effects. They have shown promise in protecting dopaminergic neurons, which are crucial in Parkinson's disease. This indicates the potential of these compounds in developing new treatments for neurodegenerative disorders (Kotake, Taguchi, Okuda, Sekiya, Tasaki, Hirobe, & Ohta, 2005).

Future Directions

The future directions for research on 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride and its derivatives could involve further exploration of their biological activities against various infective pathogens and neurodegenerative disorders . Additionally, the development of novel THIQ analogs with potent biological activity could be a promising area of research .

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction can inhibit the activity of MAO, leading to increased levels of monoamines in the brain, which can have various neurological effects . Additionally, this compound can bind to certain receptors, modulating their activity and influencing cellular signaling pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression that can affect cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with MAO can inhibit the enzyme’s activity, leading to increased levels of monoamines . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as neuroprotection and enhanced cognitive function . At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s effects become pronounced only above a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO, affecting the breakdown of monoamines and altering metabolic flux . Additionally, this compound can influence the levels of various metabolites by modulating the activity of metabolic enzymes. These interactions can have significant effects on cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within cells can determine its specific biological effects and therapeutic potential.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;;/h1-2,5,11H,3-4,6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHBWMNUHVQLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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